1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid
Description
1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 2-methoxyethyl substituent at the 3-position, and a carboxylic acid moiety. This compound is primarily utilized in pharmaceutical synthesis and organic chemistry as a chiral building block or intermediate. The Boc group enhances stability during synthetic processes, while the 2-methoxyethyl side chain influences solubility and steric interactions.
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(9-14,10(15)16)6-8-18-4/h5-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIZKQLXHNPXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid, often referred to as Boc-pyrrolidine, is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of anticoagulant drugs. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C13H23NO5 and a molecular weight of approximately 273.33 g/mol. The structure features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a methoxyethyl side chain, which contribute to its unique biological properties. The envelope conformation of the pyrrolidine ring is particularly important for its interactions with biological targets.
Although specific mechanisms of action for this compound are not extensively documented, it is known to interact with biological macromolecules such as proteins and enzymes. Its structural features allow it to form hydrogen bonds and hydrophobic interactions, enhancing its binding affinity to targets like Factor Xa, which is crucial in the coagulation cascade .
Biological Activity
1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid has been primarily studied for its role as an intermediate in the development of direct Factor Xa inhibitors, such as Eribaxaban. These inhibitors are vital in managing thromboembolic disorders by preventing blood clots.
Table 1: Comparison with Related Compounds
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | 59378-75-5 | Lacks methoxyethyl side chain |
| (R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | 1512491 | Enantiomeric form, different stereochemistry |
| (S)-1-Boc-pyrrolidine-3-carboxylic acid | 140148-70-5 | Stereoisomer, similar biological activity |
| Methyl 1-Boc-3-pyrrolidinecarboxylate | 122684-33-7 | Methyl ester derivative, differing reactivity |
| (S)-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate | 313706-15-9 | Dicarboxylic acid derivative with additional methyl group |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of compounds derived from or related to 1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid in various therapeutic areas:
- Anticoagulant Activity : Research indicates that modifications to the Boc-pyrrolidine structure can enhance the potency and selectivity of Factor Xa inhibitors. For instance, Eribaxaban has shown significant effectiveness in clinical trials for patients with venous thromboembolism.
- Synthesis Pathways : The synthesis typically involves several steps that allow for the introduction of various functional groups, enhancing the compound's biological profile. This versatility makes it a valuable scaffold in drug design .
- Pharmacological Potential : Studies suggest that compounds similar to Boc-pyrrolidine exhibit moderate antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential applications beyond anticoagulation therapies .
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Development
This compound plays a crucial role as an intermediate in the synthesis of direct Factor Xa inhibitors, which are essential in anticoagulant therapies. For instance, it is involved in the development of drugs like Eribaxaban, which is used for managing thromboembolic disorders. The unique structural features of this compound enhance its binding affinity to biological targets such as Factor Xa, facilitating its therapeutic potential.
Synthesis of Pharmacologically Active Compounds
The compound's ability to form hydrogen bonds and engage in hydrophobic interactions makes it suitable for synthesizing various pharmacologically active compounds. Research has shown that it can be modified to create derivatives with improved biological activity.
Organic Synthesis
Chiral Resolution
The compound has been utilized in the resolution of chiral organoselenanes and organotelluranes through lipase-catalyzed transesterification reactions. This application highlights its importance in asymmetric synthesis, where the formation of enantiomerically pure compounds is crucial for developing effective pharmaceuticals.
Polymer Applications
Due to its structural characteristics, 1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid has similarities to polymers used in enhanced oil recovery processes. In laboratory tests, polymer solutions derived from this compound have demonstrated significant efficacy in increasing the viscosity of displacing fluids during oil extraction, achieving tertiary recovery rates exceeding 20% for heavy oil.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Note: The exact molecular weight and formula for the target compound are inferred based on structural analogs.
Analysis of Substituent Effects
- 2-Methoxyethyl vs. Methyl (): The 2-methoxyethyl group in the target compound improves water solubility compared to the methyl analog due to its ether oxygen, which enhances hydrogen bonding. However, the methyl derivative (C₁₁H₁₉NO₄) is more lipophilic, making it preferable for membrane permeability in drug design .
- This property is advantageous in catalysis or pH-sensitive reactions .
- 3-Methoxypropyl (): The longer methoxypropyl chain in this analog (C₁₅H₂₇NO₅) introduces greater steric hindrance, which may slow reaction kinetics but improve selectivity in stereochemical transformations .
Preparation Methods
Boc Protection of Pyrrolidine-3-carboxylic Acid
The Boc group is introduced to protect the nitrogen atom of the pyrrolidine ring, preventing unwanted side reactions during subsequent steps.
- Reagents and Conditions: Di-tert-butyl dicarbonate (Boc2O) is used in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in solvents like tert-butanol or methanol.
- Procedure: The pyrrolidine-3-carboxylic acid derivative is stirred with Boc2O and catalyst/base at room temperature (25–30°C) overnight.
- Outcome: The reaction affords the N-Boc protected pyrrolidine-3-carboxylic acid in yields typically above 80%.
- Example: A patent describes adding 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate with di-tert-butyl dicarbonate and DMAP in tert-butanol, stirred overnight at 25°C, yielding 91.9% of the Boc-protected product after purification.
Deprotection and Final Purification
- Deprotection: If necessary, the Boc group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane at 25°C for several hours.
- Extraction: The reaction mixture is extracted with dichloromethane and washed with water.
- Final Product: The purified 1-[(tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid is obtained as a white solid.
- Yield: Yields for these steps are generally high, often above 75%, depending on the exact conditions and scale.
4 Data Table: Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, DMAP, tert-butanol | 25°C | Overnight | 91.9 | Simple operation, mild conditions |
| Alkylation with 2-methoxyethyl | LDA/nBuLi, 2-methoxyethyl electrophile, THF | -78°C to 5°C | Several hours | 75–90 | Low temperature, slow addition |
| Deprotection (optional) | TFA in dichloromethane | 25°C | 4 hours | ~90 | Followed by extraction and drying |
5 Research Findings and Analysis
- Cost and Efficiency: The use of cheap raw materials and mild reaction conditions reduces production costs significantly.
- Reaction Control: Low-temperature conditions during alkylation prevent side reactions and improve selectivity for the 3-position substitution.
- Purification: Column chromatography remains the preferred method for isolating pure product, ensuring high purity necessary for pharmaceutical or research applications.
- Versatility: The method can be adapted for related pyrrolidine derivatives with different substituents, demonstrating broad applicability.
6 Summary
The preparation of 1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid involves:
- Efficient Boc protection of the pyrrolidine nitrogen under mild conditions.
- Controlled alkylation at the 3-position with 2-methoxyethyl groups using strong bases at low temperatures.
- Optional deprotection and purification steps to yield high-purity products.
These methods are well-documented in patent literature and peer-reviewed syntheses, offering reliable, cost-effective routes for laboratory and industrial synthesis.
Q & A
Q. What are the standard synthetic routes for preparing 1-[(tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid?
The synthesis typically involves:
- Pyrrolidine Ring Functionalization : Introduction of the 2-methoxyethyl group via nucleophilic substitution or alkylation reactions under basic conditions (e.g., NaH or KOtBu) .
- Boc Protection : Esterification with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) or THF, often catalyzed by DMAP or triethylamine (TEA) at 0–20°C .
- Carboxylic Acid Activation : Hydrolysis of ester intermediates using LiOH or NaOH in aqueous THF/MeOH .
Purification : Recrystallization or column chromatography (silica gel, eluent: hexane/EtOAc) is recommended for isolating high-purity products (>95%) .
Q. How do the physicochemical properties (e.g., LogP, solubility) of this compound influence its application in drug discovery?
- LogP : Estimated at ~1.5–2.0 (calculated using fragment-based methods), indicating moderate lipophilicity suitable for cellular permeability .
- Solubility : Poor aqueous solubility (≤0.1 mg/mL in water) necessitates formulation in DMSO or ethanol for in vitro assays .
- Stability : The Boc group enhances stability under basic conditions but is susceptible to acidolysis (e.g., TFA in DCM) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in a cool, dry place (2–8°C) under inert gas (N₂ or Ar) to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 2-methoxyethyl substituent?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the methoxyethyl group .
- Temperature Control : Slow addition of reagents at −10°C minimizes side reactions (e.g., over-alkylation) .
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .
Data Contradiction Note : Yields vary significantly (40–85%) depending on the starting material’s stereochemistry, necessitating chiral HPLC analysis for enantiopure products .
Q. What strategies are effective for resolving discrepancies in biological activity data across structural analogs?
- Structural Modifications : Compare analogs with varying substituents (e.g., trifluoromethyl vs. methoxyethyl) to assess steric/electronic effects on target binding .
- Assay Validation : Use orthogonal assays (e.g., SPR, enzymatic inhibition) to confirm activity trends .
- Metabolic Stability Testing : Evaluate microsomal half-life (e.g., human liver microsomes) to distinguish intrinsic activity from pharmacokinetic artifacts .
Q. How does stereochemistry at the pyrrolidine ring impact biological activity?
- Case Study : (3R,4R)-configured analogs show 10-fold higher affinity for serine proteases compared to (3S,4S) isomers due to optimal hydrogen bonding with catalytic residues .
- Synthetic Control : Asymmetric hydrogenation or chiral auxiliaries (e.g., Evans’ oxazolidinones) ensure enantioselective synthesis .
Q. What advanced analytical techniques are recommended for characterizing this compound?
- NMR Analysis : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm Boc group integrity and substituent regiochemistry .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) for purity assessment and molecular ion detection .
- X-ray Crystallography : Resolve absolute configuration for chiral centers in crystalline derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
